2-(Ethylsulfanyl)benzonitrile

Description

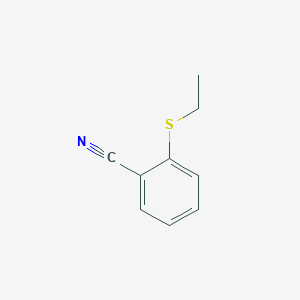

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLMZPFXXUVDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528586 | |

| Record name | 2-(Ethylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64633-76-7 | |

| Record name | 2-(Ethylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylsulfanyl Benzonitrile and Analogues

Direct Synthetic Routes to 2-(Ethylsulfanyl)benzonitrile

Direct routes to this compound typically involve the reaction of a suitably activated benzonitrile (B105546) derivative with a sulfur-based nucleophile. These methods are often favored for their efficiency and directness.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis of this compound. byjus.commasterorganicchemistry.com This pathway involves the displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile. byjus.com For the synthesis of the target compound, an ortho-halobenzonitrile, such as 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile (B47944), is treated with an ethanethiolate salt (e.g., sodium ethanethiolate).

The reaction is facilitated by the presence of the electron-withdrawing nitrile group (-CN), which activates the aromatic ring towards nucleophilic attack. lumenlearning.comiscnagpur.ac.in The nitrile group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, particularly when it is positioned ortho or para to the leaving group. lumenlearning.com The general mechanism proceeds via an addition-elimination pathway where the thiolate anion attacks the carbon atom bearing the halogen, forming the tetrahedral Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final thioether product. iscnagpur.ac.in While aryl fluorides are often the most reactive substrates in SNAr reactions due to the high electronegativity of fluorine, other halogens like chlorine can also be displaced effectively. iscnagpur.ac.in

A related approach involves using disodium (B8443419) sulfide (B99878) (Na₂S) as the sulfur source to react with an ortho-halobenzonitrile. This forms an intermediate thiolate, which can then be alkylated in situ with an ethyl halide (e.g., ethyl bromide) to give this compound. clockss.org

Modern cross-coupling reactions have emerged as powerful tools for forming aryl-sulfur bonds. Photoredox/nickel dual catalysis, for instance, provides an efficient method for the thioetherification of aryl halides. acs.org This methodology can be applied to the synthesis of this compound from 2-bromobenzonitrile (B47965) and ethanethiol (B150549). acs.org

In this system, a photocatalyst absorbs visible light to initiate a single-electron transfer process, generating a thiyl radical from the corresponding thiol. This reactive sulfur species then enters a nickel-catalyzed cross-coupling cycle with the aryl halide to form the desired thioether. acs.org This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups, including protic moieties. acs.org

| Reaction Type | Starting Materials | Key Reagents | Product | Reference |

| Nucleophilic Aromatic Substitution | 2-Halobenzonitrile, Ethanethiol | Base (e.g., NaH, K₂CO₃) | This compound | byjus.com |

| Two-step SNAr/Alkylation | 2-Halobenzonitrile | 1. Na₂S 2. Ethyl halide | This compound | clockss.org |

| Photoredox/Nickel Dual Catalysis | 2-Bromobenzonitrile, Ethanethiol | Photocatalyst, Nickel catalyst | This compound | acs.org |

Synthesis of Related Sulfanylbenzonitrile Precursors and Intermediates

The synthesis of this compound often relies on the availability of specific precursors, namely ortho-halobenzonitriles and methods to introduce the sulfur functionality.

Ortho-halobenzonitriles, such as 2-bromobenzonitrile and 2-chlorobenzonitrile, are critical starting materials for many synthetic routes to this compound. google.comjustia.comacs.org These compounds are typically prepared via well-established transformations in organic chemistry. One of the most common methods is the Sandmeyer reaction, which involves the diazotization of 2-aminobenzonitrile (B23959) followed by treatment with a copper(I) halide (e.g., CuBr or CuCl). An alternative approach for introducing a nitrile function to an existing ortho-haloaniline derivative is also via a Sandmeyer reaction with copper cyanide. google.com These precursors are commercially available or can be synthesized through documented procedures, making them readily accessible for subsequent functionalization. google.comjustia.comgoogle.com

Beyond the direct use of ethanethiol, various strategies exist to introduce sulfur-containing groups onto the benzonitrile framework, which can then be converted to the target ethylsulfanyl group. benthamscience.comrsc.org One such strategy involves the reaction of 2-halobenzonitriles with sodium sulfide (Na₂S) to generate a sodium 2-cyanobenzenethiolate intermediate. clockss.orgarkat-usa.org This thiolate is a versatile precursor that can be reacted with various electrophiles. Reaction with an ethylating agent like ethyl bromide or ethyl iodide would yield this compound.

Another approach involves the use of thiourea. For example, 2-(bromomethyl)benzonitrile (B57715) can be reacted with thiourea, followed by hydrolysis and subsequent alkylation, to introduce the sulfur moiety. The resulting thioether can then be further modified if necessary. These multi-step sequences offer flexibility in the synthesis of various sulfanylbenzonitrile analogues.

Advanced Synthetic Strategies for Functionalized Benzonitriles

The field of organic synthesis is continually evolving, with new methods being developed for the efficient construction of functionalized aromatic compounds. thieme-connect.comrsc.org While not always applied directly to the synthesis of this compound, these advanced strategies are relevant for creating structurally diverse benzonitrile analogues.

Modern synthetic approaches include:

Domino Reactions: One-pot procedures that combine multiple transformations, such as dehydration and halohydration, to rapidly build molecular complexity on the benzonitrile scaffold without the need for metal catalysts. thieme-connect.com

Cycloaddition Reactions: [4+2] annulation strategies that construct the functionalized benzene (B151609) ring itself from simpler, acyclic starting materials. rsc.org

C-H Activation/Functionalization: Transition-metal-catalyzed reactions that directly functionalize the C-H bonds of a benzonitrile core. researchgate.net For example, palladium-catalyzed tandem reactions can introduce both an amino group and a cyano group in a single process. acs.org These methods offer high atom economy by avoiding the need for pre-functionalized starting materials like haloarenes. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for C-S and C-CN Bond Formation

Transition metal catalysis is a cornerstone in the synthesis of aryl sulfides and aryl nitriles, offering efficient and selective methods for C-S and C-CN bond formation. nih.govnih.govresearchgate.netrsc.org

Palladium-Catalyzed C-S Bond Formation:

Palladium complexes are widely used to catalyze the coupling of aryl halides with thiols or their precursors. researchgate.netrsc.orgresearchgate.net These reactions, often referred to as Buchwald-Hartwig or Ullmann-type couplings, provide a direct route to aryl sulfides. researchgate.net For the synthesis of this compound, this would typically involve the reaction of 2-halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) with ethanethiol in the presence of a palladium catalyst and a base. The choice of ligand for the palladium center is critical to prevent catalyst deactivation by the sulfur-containing reactants. nih.govnih.govresearchgate.net

Nickel-Catalyzed Cyanation of Aryl Thioethers:

A more direct approach to forming the C-CN bond in the presence of a C-S bond is the nickel-catalyzed cyanation of aryl thioethers. bohrium.comacs.orgacs.orgresearchgate.netresearchgate.net This method allows for the conversion of an aryl sulfide directly into an aryl nitrile. For instance, the reaction of a suitable aryl thioether with a cyanide source like zinc cyanide (Zn(CN)₂) in the presence of a nickel catalyst can yield the desired benzonitrile derivative. bohrium.comacs.orgacs.org The use of specific ligands, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base like potassium acetate (B1210297) (KOAc) has been shown to be effective for this transformation. bohrium.comacs.orgacs.org This reaction proceeds through C-S bond activation followed by C-C bond formation. bohrium.comacs.orgacs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Aryl Sulfide and Nitrile Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| PdCl₂(dppf) / Base | Aryl Halide + Thiol | Aryl Sulfide | mdpi.com |

| Ni(COD)₂ / dcype / KOAc | Aryl Thioether + Zn(CN)₂ | Aryl Nitrile | acs.org |

| Palladium Nanoparticles | Aryl Iodide + Reducing Agent | Biaryl | thieme-connect.com |

This table is interactive. Click on the headers to sort the data.

Base-Mediated Annulation and Cyclization Strategies Utilizing Nitrile and Sulfide Groups

The nitrile and sulfide groups in 2-(alkylsulfanyl)benzonitriles are valuable handles for constructing fused heterocyclic systems through base-mediated annulation and cyclization reactions. rsc.orgrsc.orgmetu.edu.trnih.govharvard.edu

One notable application is the synthesis of thieno[2,3-b]quinolines. epdf.pub Heating 2-alkylthioquinolines with a strong base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF) can induce cyclization to form the thieno[2,3-b]quinoline core. epdf.pub This type of reaction involves the deprotonation of the carbon adjacent to the sulfur atom, followed by an intramolecular attack on the nitrile group, leading to the formation of a new ring.

Another strategy involves the cyclization of 2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles. clockss.org These starting materials can be prepared by the reaction of 2-halobenzonitriles with sodium sulfide, followed by treatment with a chloromethyl sulfide. clockss.org Treatment of these precursors with a strong base like lithium diisopropylamide (LDA) generates a carbanion between the two sulfur atoms, which then undergoes intramolecular cyclization by attacking the nitrile carbon to form 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines. clockss.org

Dehydration and Oxidation Methods for Nitrile Synthesis

The nitrile group can be introduced through the dehydration of a primary amide or the oxidation of a primary amine or aldehyde. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgresearchgate.netacs.org

Dehydration of 2-(Ethylsulfanyl)benzamide:

The dehydration of 2-(ethylsulfanyl)benzamide is a direct method to synthesize this compound. A variety of dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or more modern catalytic systems. researchgate.netlboro.ac.uk For example, a catalytic amount of triphenylphosphine (B44618) oxide (Ph₃PO) in the presence of oxalyl chloride can efficiently dehydrate primary amides to nitriles under mild conditions. lboro.ac.uk

Oxidation of 2-(Ethylsulfanyl)benzylamine or 2-(Ethylsulfanyl)benzaldehyde:

Alternatively, the nitrile can be formed through the oxidation of the corresponding primary amine or aldehyde. organic-chemistry.orgthieme-connect.comorganic-chemistry.org Oxidizing agents such as trichloroisocyanuric acid (TCCA) in aqueous ammonia (B1221849) have been shown to be effective for the one-pot conversion of primary amines, alcohols, and aldehydes to nitriles. organic-chemistry.orgthieme-connect.com This method offers a practical and often milder alternative to traditional cyanation reactions. organic-chemistry.orgthieme-connect.com The oxidation of primary amines to nitriles can also be achieved using ruthenium catalysts or metal-free systems involving reagents like TEMPO. organic-chemistry.orgresearchgate.net

Table 2: Reagents for Dehydration and Oxidation Reactions for Nitrile Synthesis

| Reaction Type | Reagent(s) | Substrate | Product | Reference |

| Dehydration | Ph₃PO / (COCl)₂ | Primary Amide | Nitrile | lboro.ac.uk |

| Dehydration | AlCl₃·6H₂O / KI | Primary Amide | Nitrile | researchgate.net |

| Oxidation | TCCA / aq. NH₃ | Primary Amine/Aldehyde | Nitrile | organic-chemistry.orgthieme-connect.com |

| Oxidation | Ru catalyst / O₂ | Primary Amine | Nitrile | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Intramolecular Nucleophilic Aromatic Substitution for Nitrile Formation

Intramolecular nucleophilic aromatic substitution (SₙAr) provides a pathway for ring formation where a nucleophile displaces a leaving group on an aromatic ring. nih.govdalalinstitute.comwikipedia.org In the context of nitrile-containing compounds, this can be a method for constructing heterocyclic systems.

While direct intramolecular SₙAr for the formation of the nitrile group itself is less common, the nitrile group can participate in or direct such reactions. For instance, in the synthesis of certain fused heterocycles, a nucleophilic sulfur-containing group within the same molecule can displace a leaving group (like a halide) on the benzonitrile ring. The electron-withdrawing nature of the nitrile group can activate the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group. wikipedia.org

A related concept is the Smiles rearrangement, which is an intramolecular SₙAr reaction. dalalinstitute.com Although not a direct method for nitrile synthesis, it illustrates the principle of intramolecular attack on an activated aromatic ring.

Reactivity and Organic Transformations of 2 Ethylsulfanyl Benzonitrile

Mechanistic Investigations of Reaction Pathways

The unique arrangement of functional groups in 2-(Ethylsulfanyl)benzonitrile dictates its chemical behavior. The nitrile and ethylsulfanyl groups, positioned ortho to each other on the benzene (B151609) ring, can react independently or participate in concerted cyclization reactions.

Nucleophilic Reactivity at the Nitrile Functionality

The nitrile group (–C≡N) is characterized by a strong polarization, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.orglibretexts.org This reactivity is analogous to that of a carbonyl group. openstax.org The general mechanism involves the addition of a nucleophile to the electrophilic carbon, forming an intermediate imine anion. openstax.orglibretexts.org

Common transformations involving the nitrile functionality include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. openstax.orglibretexts.org The initial step is the nucleophilic attack of a hydroxide (B78521) ion or water on the nitrile carbon. openstax.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (R-CH₂NH₂). This transformation occurs via the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. openstax.orglibretexts.org

Addition of Organometallic Reagents: Grignard reagents can attack the electrophilic carbon of the nitrile to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org

This inherent electrophilicity of the nitrile group is fundamental to its role in the cyclization reactions that form heterocyclic systems. nih.gov

Transformations Involving the Ethylsulfanyl Moiety

The ethylsulfanyl group (–S-Et) offers another site for chemical transformation, primarily through reactions at the sulfur atom. The sulfur, with its lone pairs of electrons, is nucleophilic and can be readily oxidized. This oxidation typically occurs in a stepwise manner, first converting the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone.

Sulfide → Sulfoxide: Oxidation with a mild oxidizing agent.

Sulfoxide → Sulfone: Further oxidation with a stronger oxidizing agent.

The conversion to the corresponding ethylsulfonyl group significantly alters the electronic properties of the molecule, as seen in related compounds like 2-Bromo-5-(ethylsulfonyl)benzonitrile. evitachem.com The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the nitrile functionality.

Role of Benzonitrile (B105546) as an Electron-Acceptor in Catalytic Processes

The benzonitrile portion of the molecule can function as an electron-acceptor, particularly in the formation of electron-donor–acceptor (EDA) complexes. beilstein-journals.orgnih.gov An EDA complex is a weak, reversible aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. beilstein-journals.orgnih.gov Upon irradiation with light, these complexes can undergo electron transfer to generate radical ions, which can initiate subsequent chemical reactions. beilstein-journals.org

A notable application of this property is in transition metal catalysis. In a study on nickel-catalyzed cross-coupling, a specially designed ligand containing a benzonitrile moiety was shown to act as an electron-acceptor. nih.gov This electronic role was crucial for promoting the desired reductive elimination step over competing side reactions like β-hydride elimination and for stabilizing the low-valent nickel catalyst. nih.gov This demonstrates that the benzonitrile framework can actively participate in and influence the outcome of catalytic cycles by modulating the electronic environment of the metal center. nih.gov

Cyclization and Annulation Reactions Forming Heterocyclic Systems

The ortho-positioning of the nitrile and ethylsulfanyl groups makes this compound and its derivatives ideal precursors for synthesizing fused heterocyclic compounds through intramolecular cyclization.

Formation of Benzo[b]thiophene Derivatives

Benzo[b]thiophenes are a significant class of heterocyclic compounds found in many biologically active molecules. clockss.orgmdpi.com A key synthetic strategy involves the cyclization of ortho-substituted benzene derivatives containing sulfur and a reactive side chain.

A study demonstrated a convenient method for preparing 2-(alkylsulfanyl)benzo[b]thiophen-3-amines through the cyclization of 2-{[(alkylsulfanyl)methyl]sulfanyl}benzonitriles. clockss.orgresearchgate.net This reaction highlights a pathway where the nitrile group is directly involved in the ring-forming step. The process is initiated by a strong base, lithium diisopropylamide (LDA), which deprotonates the carbon atom situated between the two sulfur atoms. The resulting carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group to forge the new heterocyclic ring. clockss.org

| Starting Material | Product | Yield |

|---|---|---|

| 2-{[(Ethylsulfanyl)methyl]sulfanyl}benzonitrile | 2-(Ethylsulfanyl)benzo[b]thiophen-3-amine | 85% |

| 2-{[(Butylsulfanyl)methyl]sulfanyl}benzonitrile | 2-(Butylsulfanyl)benzo[b]thiophen-3-amine | 83% |

| 2-{[(Phenylsulfanyl)methyl]sulfanyl}benzonitrile | 2-(Phenylsulfanyl)benzo[b]thiophen-3-amine | 80% |

Synthesis of Isoquinolinone Scaffolds

The isoquinoline (B145761) and isoquinolinone cores are prevalent structures in medicinal chemistry and natural products. nsf.gov The benzonitrile moiety serves as a robust synthon for constructing these frameworks.

A metal- and additive-free protocol has been developed for the synthesis of aminated isoquinolines starting from 2-(2-oxo-2-arylethyl)benzonitriles. rsc.orgchemrxiv.org This transformation proceeds under aqueous conditions and involves the nucleophilic addition of an amine to the nitrile functionality, followed by an intramolecular cyclization and dehydration cascade. This method is highly regioselective and tolerates a wide range of functional groups. rsc.org The reaction demonstrates the activation of the nitrile group toward nucleophilic attack as the key step in the annulation process to build the isoquinoline skeleton. rsc.orgchemrxiv.org

| Benzonitrile Substrate | Amine Nucleophile | Product | Yield |

|---|---|---|---|

| 2-(2-Oxo-2-phenylethyl)benzonitrile | Pyrrolidine | 1-Phenyl-4-(pyrrolidin-1-yl)isoquinoline | 94% |

| 2-(2-Oxo-2-phenylethyl)benzonitrile | Piperidine | 1-Phenyl-4-(piperidin-1-yl)isoquinoline | 95% |

| 2-(2-(4-Methoxyphenyl)-2-oxoethyl)benzonitrile | Pyrrolidine | 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)isoquinoline | 92% |

Preparation of Benzo[d]isothiazole Derivatives

The synthesis of benzo[d]isothiazole derivatives from 2-(alkylsulfanyl)benzonitrile compounds is a notable transformation. google.com One approach involves the reaction of a 2-(alkylthio)benzonitrile compound with a halogenating agent in the presence of water. google.com To optimize this process and achieve high purity and yield, the halogenating agent and water are added gradually and simultaneously to the reaction system containing the 2-(alkylthio)benzonitrile. google.com This method helps to prevent unwanted side reactions and hydrolysis of the final product. google.com

Economically viable halogenating agents for this transformation include chlorine and sulfuryl chloride. google.com The reaction is typically conducted at temperatures ranging from approximately -20 to 170°C, with a preferred range of 20 to 100°C. google.com The amount of halogenating agent used is generally about 0.8 to 3 moles per mole of the 2-(alkylthio)benzonitrile compound. google.com

In a related metal-free method, 2-(ethylsulfanyl)benzamides can be transformed into N-substituted benzo[d]isothiazolones using Selectfluor in the presence of hydrochloric acid, with yields reported to be between 70 and 86%. arkat-usa.org

Cross-Coupling and Functionalization Reactions

This compound and its derivatives are valuable substrates for cross-coupling and functionalization reactions, enabling the formation of new carbon-sulfur and carbon-carbon bonds, as well as oxidative transformations.

The carbon-sulfur bond in 2-(alkylsulfanyl)benzonitriles can be activated for further transformations. For instance, the synthesis of 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines has been achieved starting from 2-halobenzonitriles. researchgate.net This multi-step process involves the initial reaction of the 2-halobenzonitrile with anhydrous disodium (B8443419) sulfide, followed by treatment with chloromethyl sulfides to produce 2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles. researchgate.net These intermediates then undergo cyclization via lithiation with LDA (lithium diisopropylamide) and subsequent intramolecular addition of the resulting carbanion to the nitrile group. researchgate.net

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound derivatives can participate in such reactions. libretexts.orgnih.gov Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Stille, and Heck reactions, are powerful tools for creating new C-C bonds and have been applied to functionalize indole-2-carbonitriles. nih.govmdpi.com These reactions allow for the introduction of various aryl and other organic fragments onto the core structure. nih.govmdpi.com

For example, nickel-catalyzed cross-coupling reactions have been developed for the arylation of various substrates. chemrxiv.orgbeilstein-journals.org In some cases, benzonitrile itself can act as a ligand or additive to improve reaction outcomes by promoting reductive elimination and stabilizing low-valent nickel species. chemrxiv.org

Furthermore, the dicarbofunctionalization of alkenes, where two new carbon-carbon bonds are formed across a double bond, has been achieved using photoredox/nickel dual catalysis. sioc-journal.cnnih.gov This methodology provides an efficient route to complex molecules from simple starting materials. sioc-journal.cnmdpi.comresearchgate.net

The nitrile group of benzonitrile derivatives can be activated by hydrogen peroxide to form a peroxycarboximidic acid in situ. scielo.br This reactive intermediate is a powerful oxidizing agent capable of epoxidizing olefins. scielo.br The reaction is typically carried out in a biphasic solvent system, such as dichloromethane/water. scielo.br The reactivity of the R-CN/H₂O₂ system is influenced by the electronic nature of the substituent on the benzonitrile ring. scielo.br

The epoxidation of alkenes is a valuable transformation in organic synthesis, and various methods have been developed to achieve this. wikipedia.orgmdpi.com Besides peroxycarboximidic acids, metal-catalyzed epoxidations using hydroperoxides are also common. wikipedia.orgacademie-sciences.fr For instance, molybdenum complexes can catalyze the epoxidation of alkenes using tert-butyl hydroperoxide (TBHP). academie-sciences.fr

Visible-light photoredox catalysis has emerged as a powerful strategy for the difunctionalization of alkenes. mdpi.comresearchgate.netrsc.org These reactions allow for the simultaneous introduction of two functional groups across a double bond under mild conditions. mdpi.comresearchgate.net By merging photoredox catalysis with other catalytic cycles, such as nickel catalysis, a wide range of difunctionalization reactions can be achieved, including 1,2-dicarbofunctionalization, carboheterofunctionalization, and diheterofunctionalization. sioc-journal.cnmdpi.com

For example, the photoredox-catalyzed difunctionalization of alkenes can be used to introduce sulfonyl groups. mdpi.com Sulfonyl chlorides are often used as the source of the sulfonyl radical under visible light irradiation. mdpi.com

Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule. These methods are predicated on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural modes of vibration.

Due to the limited availability of specific experimental data for 2-(Ethylsulfanyl)benzonitrile, the closely related compound 2-(Methylthio)benzonitrile will be referenced for the interpretation of vibrational spectra, as the fundamental vibrational modes are expected to be very similar.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is an essential tool for the identification of functional groups. The infrared spectrum of a molecule provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds. For this compound, key functional group absorptions are anticipated in distinct regions of the spectrum.

The characteristic vibrations of the primary functional groups are expected as follows:

Nitrile (C≡N) Stretching: The nitrile group is one of the most readily identifiable functionalities in an IR spectrum, typically exhibiting a sharp, intense absorption band in the region of 2200-2260 cm⁻¹. This is due to the high force constant of the carbon-nitrogen triple bond.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range.

Aliphatic C-H Stretching: The ethyl group introduces aliphatic C-H bonds. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are anticipated in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Based on the FT-IR data for the analogous 2-(Methylthio)benzonitrile, the following table summarizes the expected key vibrational frequencies for this compound. nih.gov

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-H Bending (Aliphatic) | 1380 - 1470 | Medium |

| Aromatic C-H Bending | 750 - 850 | Strong |

| C-S Stretch | 650 - 750 | Weak to Medium |

These assignments provide a clear identification of the constituent functional groups within the this compound molecule.

Raman Spectroscopy and Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the polarizability of molecular bonds. While FT-IR is sensitive to vibrations that induce a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the electron cloud around the molecule.

For this compound, the Raman spectrum is expected to show strong signals for the symmetric vibrations and bonds involving heavier atoms. Key expected Raman active modes include:

Nitrile (C≡N) Stretching: This vibration is also Raman active and typically appears as a strong, sharp band, corroborating the FT-IR data.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, usually around 1000 cm⁻¹, is characteristically strong in the Raman spectrum. Other C=C stretching modes within the ring also produce distinct Raman signals.

C-S Stretching: The carbon-sulfur bond, being relatively non-polar, often yields a more prominent signal in the Raman spectrum compared to its weak absorption in the IR spectrum.

The Raman spectrum of 2-(Methylthio)benzonitrile provides a basis for the expected vibrational modes of this compound, as summarized in the table below. nih.gov

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1570 - 1600 | Strong |

| C-S Stretch | 650 - 750 | Medium |

The complementary nature of FT-IR and Raman spectroscopy allows for a more complete and confident assignment of the vibrational modes of this compound.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative assignment of vibrational modes. It involves calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to the normal modes of vibration. This computational approach is crucial for unambiguously assigning complex vibrational spectra where multiple modes may overlap or be coupled.

A PED analysis for this compound would typically involve the following steps:

Geometry Optimization: The equilibrium geometry of the molecule is calculated using quantum chemical methods, such as Density Functional Theory (DFT).

Frequency Calculation: The vibrational frequencies and corresponding normal modes are then calculated for the optimized geometry.

PED Calculation: The contribution of each internal coordinate to the potential energy of each normal mode is determined.

While a specific PED analysis for this compound is not available in the literature, a hypothetical analysis would be expected to confirm the assignments made from experimental FT-IR and Raman data. For instance, the band around 2230 cm⁻¹ would be expected to have a PED of nearly 100% from the C≡N stretching coordinate. Similarly, the bands in the 1450-1600 cm⁻¹ region would show significant contributions from the C=C stretching coordinates of the aromatic ring. This detailed theoretical analysis would provide a deeper understanding of the vibrational dynamics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Protons

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group.

The predicted ¹H NMR spectral data are as follows:

Aromatic Protons: The four protons on the disubstituted benzene ring are in different chemical environments and are expected to appear as a complex multiplet in the downfield region, typically between 7.2 and 7.8 ppm. The ortho- and para-protons to the electron-withdrawing nitrile group will be shifted further downfield compared to the meta-protons.

Ethyl Group Protons:

Methylene (B1212753) Protons (-S-CH₂-): The two protons of the methylene group are adjacent to the sulfur atom, which is deshielding. These protons are expected to appear as a quartet in the range of 2.8-3.2 ppm, due to spin-spin coupling with the three protons of the methyl group.

Methyl Protons (-CH₃): The three protons of the methyl group are further from the deshielding sulfur atom and are expected to appear as a triplet in the upfield region, around 1.2-1.5 ppm, due to coupling with the two protons of the methylene group.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4H) | 7.2 - 7.8 | Multiplet | - |

| Methylene (-S-CH₂-) | 2.8 - 3.2 | Quartet | ~7 |

| Methyl (-CH₃) | 1.2 - 1.5 | Triplet | ~7 |

The integration of these signals would confirm the presence of 4, 2, and 3 protons for the aromatic, methylene, and methyl groups, respectively.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The predicted ¹³C NMR spectral data are as follows:

Nitrile Carbon (-C≡N): The carbon atom of the nitrile group is typically found in the 115-125 ppm region.

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals.

The carbon atom attached to the nitrile group (quaternary) is expected to be significantly downfield.

The carbon atom attached to the sulfur atom (quaternary) will also have a characteristic chemical shift.

The four CH carbons of the aromatic ring will appear in the typical aromatic region of 120-140 ppm.

Ethyl Group Carbons:

Methylene Carbon (-S-CH₂-): The methylene carbon, being directly attached to the sulfur atom, is expected to resonate in the range of 30-40 ppm.

Methyl Carbon (-CH₃): The terminal methyl carbon is expected to appear in the upfield region, typically between 10 and 20 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Nitrile (-C≡N) | 115 - 125 |

| Aromatic (C-CN) | 110 - 120 |

| Aromatic (C-S) | 140 - 150 |

| Aromatic (CH) | 125 - 135 |

| Methylene (-S-CH₂-) | 30 - 40 |

| Methyl (-CH₃) | 10 - 20 |

The precise chemical shifts would provide definitive evidence for the arrangement of the carbon atoms in the this compound molecule.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio (m/z). nih.govnih.gov This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₉H₉NS, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated value can then be compared to the experimental value obtained from an HRMS instrument.

Interactive Table: Accurate Mass Data for this compound This table shows the calculated theoretical exact mass for the molecular ion [M]⁺•.

| Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

| ¹²C | 12.000000 | 9 | 108.000000 |

| ¹H | 1.007825 | 9 | 9.070425 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ³²S | 31.972071 | 1 | 31.972071 |

| Total | 163.045570 |

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the theoretical value of 163.045570 Da would confirm the elemental formula of C₉H₉NS. wvu.edu

In mass spectrometry, particularly with electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. wikipedia.org The analysis of these fragmentation patterns provides valuable information for structural confirmation. The fragmentation of this compound is expected to be influenced by the stable aromatic ring, the nitrile group, and the ethylsulfanyl substituent.

The parent compound, benzonitrile (B105546), primarily fragments through the loss of HCN/HNC, resulting in a C₆H₄⁺• fragment at m/z 76. nih.govresearchgate.net For this compound, several key fragmentation pathways can be predicted:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the sulfur-carbon bond can lead to the loss of an ethyl radical (mass 29), resulting in a stable fragment ion at m/z 134, corresponding to [M - C₂H₅]⁺.

Loss of ethene (C₂H₄): A common fragmentation for ethyl thioethers involves a rearrangement with the loss of a neutral ethene molecule (mass 28), leading to a fragment ion at m/z 135, corresponding to [M - C₂H₄]⁺•.

Cleavage of the C-S bond: Fragmentation can also occur at the aromatic ring-sulfur bond, leading to fragments corresponding to the benzonitrile moiety.

Loss of HCN: Similar to benzonitrile, the loss of hydrogen cyanide (mass 27) from the molecular ion or major fragments can occur. nih.gov

The presence of a strong molecular ion peak is expected due to the stability of the aromatic system. libretexts.org

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound This table details the likely fragments observed in the mass spectrum.

| m/z | Proposed Fragment | Formula of Loss | Comments |

| 163 | [C₉H₉NS]⁺• | - | Molecular Ion (M⁺•) |

| 135 | [C₇H₅NS]⁺• | C₂H₄ | Loss of ethene via rearrangement. |

| 134 | [C₇H₄NS]⁺ | •C₂H₅ | Loss of an ethyl radical. |

| 103 | [C₇H₅N]⁺• | •C₂H₄S | Loss of thioacetaldehyde (B13765720) radical. |

| 76 | [C₆H₄]⁺• | C₃H₅NS | Loss of ethylthiyl radical and HCN. |

Electronic Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The absorption spectrum of this compound is primarily determined by the electronic transitions within the conjugated π-system of the benzonitrile core. The presence of the ethylsulfanyl group (-SCH₂CH₃) as a substituent will modify the absorption characteristics compared to unsubstituted benzonitrile.

The sulfur atom of the ethylsulfanyl group has lone pairs of electrons that can be donated into the aromatic ring through resonance (a +R effect), acting as an auxochrome. libretexts.org This electron donation increases the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. utoronto.ca Consequently, a bathochromic (red) shift to a longer wavelength of maximum absorbance (λmax) is expected compared to unsubstituted benzene or benzonitrile. Benzonitrile itself exhibits weak absorption bands around 270-280 nm and a stronger band around 225 nm. dtu.dk The introduction of the electron-donating ethylsulfanyl group would likely shift these absorptions to longer wavelengths.

The primary electronic transitions observed are π → π* transitions associated with the aromatic ring. The lone pairs on the sulfur atom may also allow for n → π* transitions, although these are typically much weaker in intensity. masterorganicchemistry.com

Interactive Table: Predicted UV-Vis Absorption Data for this compound This table provides an estimation of the absorption maxima based on the effects of the substituents.

| Compound | Typical λmax (nm) | Transition Type | Expected Effect of -SC₂H₅ Group |

| Benzene | ~254 | π → π* (B-band) | Bathochromic (Red) Shift |

| Benzonitrile | ~225, ~273 | π → π | Bathochromic (Red) Shift |

| This compound | > 273 | π → π | - |

The photoabsorption spectrum provides a detailed map of electronic transitions, including those to very high-energy, diffuse orbitals known as Rydberg orbitals. A Rydberg transition involves the promotion of an electron from a bonding or non-bonding orbital to a large, hydrogen-like orbital that lies far from the molecular core. iupac.org These transitions typically occur in the vacuum ultraviolet (VUV) region of the spectrum and converge to the ionization potential of the molecule. kyushu-u.ac.jp

For aromatic molecules like this compound, the photoabsorption spectrum is complex. It consists of valence transitions (like the π → π* transitions observed in conventional UV-Vis spectroscopy) and, at higher energies, a series of Rydberg transitions. nih.govacs.org The analysis of these Rydberg series allows for the determination of accurate ionization potentials.

The spectrum of benzene, the parent chromophore, has been extensively studied and shows several Rydberg series originating from its π orbitals. kyushu-u.ac.jp The introduction of the -CN and -SCH₂CH₃ substituents on the benzene ring lowers the molecular symmetry and alters the energies of the molecular orbitals. This leads to shifts in the positions and intensities of the valence and Rydberg transitions. The lone pair electrons on the sulfur atom introduce new possibilities for electronic excitations, potentially giving rise to their own series of Rydberg transitions converging on a lower ionization potential compared to benzene.

Other Spectroscopic Techniques

The molecular structure and properties of this compound can be further investigated using a variety of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's rotational constants, behavior at interfaces, and its precise three-dimensional arrangement in the solid state.

Spectroelectrochemical Methods (e.g., Sum-Frequency Generation, Surface-Enhanced Raman Scattering)

Spectroelectrochemical methods are powerful for studying molecules at interfaces, providing information about their orientation, conformation, and electronic properties.

Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique. worldscientific.comnih.gov It is a second-order nonlinear optical process where two laser beams (one fixed visible and one tunable infrared) are overlapped at an interface to generate a signal at the sum of their frequencies. nih.govaip.org A key feature of SFG is that, under the electric dipole approximation, a signal is only generated from a medium that lacks inversion symmetry, making it highly sensitive to molecules at an interface. nih.govaip.org

For a molecule like this compound, SFG could be used to study its orientation and conformation at various interfaces, such as at an air-liquid or solid-liquid interface. The vibrational spectrum obtained from SFG provides information about the specific functional groups of the molecule that are present at the interface and their orientation.

Surface-Enhanced Raman Scattering (SERS): SERS is a technique that provides greatly enhanced Raman signals from molecules adsorbed onto a rough metal surface, typically silver or gold. nih.govrsc.org The enhancement allows for the detection of very small amounts of a substance. The presence of the sulfur atom in the ethylsulfanyl group of this compound would likely facilitate its adsorption onto a SERS-active metal surface. rsc.orgacs.org

The nitrile group (C≡N) has a characteristic Raman stretching frequency, typically observed around 2200-2250 cm⁻¹. ucalgary.calibretexts.orgspectroscopyonline.com In a SERS experiment with this compound, the intensity of this nitrile peak would be significantly enhanced, providing a sensitive probe for the molecule's presence and its interaction with the metal surface. The SERS spectrum could also provide information about the orientation of the molecule on the surface based on which vibrational modes are enhanced. acs.org

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.educreative-biostructure.com This technique provides detailed information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. creative-biostructure.comfiveable.me

While a crystal structure for this compound has not been reported, the analysis of a related compound can illustrate the type of data obtained. The table below presents crystallographic data for a molecule containing some similar structural motifs. It is important to note that this data is not for this compound but serves as an example of the detailed structural information that can be obtained from a single-crystal X-ray diffraction study. carleton.eduasminternational.orgrsc.org

Table 2: Example Crystallographic Data for an Organic Molecule

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 16.543(7) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1554.3(9) |

| Z | 4 |

Note: This data is for an exemplary compound and is not representative of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of 2-(Ethylsulfanyl)benzonitrile at the atomic level. These computational techniques allow for the determination of the molecule's three-dimensional structure and the distribution of electrons, which are crucial for predicting its reactivity and interactions.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) is a powerful and widely used computational method to determine the optimized molecular geometry of organic compounds. nrel.gov For a molecule like this compound, DFT calculations would involve finding the lowest energy arrangement of its atoms, corresponding to its most stable structure. This is achieved by solving the Kohn-Sham equations, which approximate the complex many-electron problem by focusing on the electron density. The process typically starts with an initial guess of the molecular geometry, which is then iteratively refined to minimize the total energy of the system. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not prevalent in public literature, the methodology is well-established and has been applied to numerous related organic molecules, including other benzonitrile (B105546) derivatives and sulfur-containing compounds. mdpi.comresearchgate.net

Basis Set Selection and Functional Evaluation for Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nrel.gov Functionals in DFT are approximations for the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. Common functionals include B3LYP and M06-2X. mdpi.comresearchgate.net Basis sets are sets of mathematical functions used to represent the atomic orbitals in the molecule.

For a molecule containing sulfur, such as this compound, it is crucial to select a basis set that can adequately describe the electronic structure of the sulfur atom, which includes diffuse and polarization functions. A commonly employed and effective basis set for such organic molecules is the 6-311++G(d,p) basis set. mdpi.comscielo.org.mx The combination of a suitable functional and a robust basis set is essential for obtaining accurate predictions of molecular properties. The selection is often guided by benchmarking against experimental data or higher-level theoretical calculations for similar molecules. nrel.gov

Conformational Analysis and Energy Landscapes

The presence of the flexible ethylsulfanyl group (–S–CH₂CH₃) in this compound suggests the possibility of multiple stable conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational methods can be used to explore the potential energy surface of the molecule, identifying the various low-energy conformers and the energy barriers that separate them.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental findings.

Theoretical Vibrational Spectra Simulation (FT-IR, Raman)

Theoretical vibrational spectra, including Fourier-transform infrared (FT-IR) and Raman spectra, can be simulated using the results of DFT calculations. researchgate.net Once the optimized geometry is obtained, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding normal modes.

The calculated frequencies and intensities can be used to generate a theoretical spectrum. These theoretical spectra for this compound would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the C≡N stretch of the nitrile group, C–H stretches of the aromatic ring and ethyl group, and C–S stretching vibrations. Comparing the simulated spectra with experimentally recorded FT-IR and Raman spectra is a common practice for confirming molecular structures. frontiersin.org

Below is a hypothetical data table illustrating the kind of results that would be obtained from a theoretical vibrational analysis of this compound, based on methodologies applied to similar molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

| C≡N Stretch | ~2230 | High | Moderate |

| Aromatic C-H Stretch | ~3100-3000 | Moderate | High |

| Aliphatic C-H Stretch | ~2980-2850 | Moderate | Moderate |

| C-S Stretch | ~750-600 | Moderate | Low |

| Ring C-C Stretch | ~1600-1450 | High | High |

Note: This table is illustrative and contains hypothetical data based on typical values for the respective functional groups.

GIAO Method for NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. imist.ma This quantum chemical method, typically employed within the DFT framework, calculates the magnetic shielding tensors for each nucleus in the molecule. nih.gov The isotropic shielding values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts. imist.ma These theoretical predictions can be instrumental in assigning the signals in experimental NMR spectra and can help in confirming the proposed structure. ipb.pt The accuracy of the GIAO method is generally high, with good correlation between calculated and experimental chemical shifts. imist.ma

A hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for this compound is presented below to illustrate the application of the GIAO method.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

| C (Nitrile) | ~118 | ~117.5 |

| C (ipso to CN) | ~112 | ~111.8 |

| C (ipso to S) | ~140 | ~139.5 |

| Aromatic CH | ~133-125 | ~132.8-124.7 |

| S-CH₂ | ~30 | ~29.8 |

| CH₃ | ~15 | ~14.7 |

Note: This table is illustrative. Experimental values are estimates based on similar structures, and calculated values are hypothetical to demonstrate the expected correlation.

Reactivity and Reaction Mechanism Studies

Computational methods are instrumental in elucidating the reactivity and potential reaction pathways of this compound. By modeling the molecule's electronic landscape, chemists can predict how it will interact with other reagents and under what conditions reactions are likely to occur.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. nih.govnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals are key to understanding the molecule's behavior as an electrophile or nucleophile. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylsulfanyl group, specifically the sulfur atom with its lone pairs of electrons. The LUMO, conversely, would likely be distributed over the electron-withdrawing benzonitrile portion of the molecule, particularly the π-system of the aromatic ring and the cyano group.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bohrium.comresearchgate.net While specific calculated values for this compound are not available in the cited literature, analysis of similar sulfur-containing aromatic compounds suggests that the interaction between the sulfur lone pairs and the aromatic ring would raise the HOMO energy, potentially leading to a moderate HOMO-LUMO gap and significant reactivity. windows.net

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Primary Location | Implied Reactivity |

| HOMO | Ethylsulfanyl group (sulfur atom) | Nucleophilic character; site of oxidation |

| LUMO | Benzonitrile ring and cyano group | Electrophilic character; site for nucleophilic attack |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. chemrxiv.orgwordpress.com It is invaluable for predicting how molecules will interact electrostatically. chemrxiv.org MEP maps use a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.govwordpress.com

In a theoretical MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): The most electron-rich area would be around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The sulfur atom of the ethylsulfanyl group would also exhibit a region of negative potential. These sites represent the most likely points of interaction for electrophiles or hydrogen bond donors. nih.gov

Positive Potential (Blue): Regions of positive potential would be expected around the hydrogen atoms of the ethyl group and the aromatic ring, making them potential sites for interaction with nucleophiles. nih.gov

The MEP map provides a clear rationale for the molecule's intermolecular interactions and points of chemical reactivity. researchgate.netproteopedia.org

Investigation of Reaction Pathways and Transition States

The study of reaction pathways involves mapping the potential energy surface of a chemical reaction to identify the lowest energy route from reactants to products. acs.org This process includes the characterization of transition states—the high-energy, transient configurations that represent the energy barrier to a reaction. acs.org Computational methods like Density Functional Theory (DFT) are used to locate these stationary points and calculate their energies. tandfonline.com

For this compound, several reaction types could be investigated computationally:

Electrophilic Aromatic Substitution: The directing effects of the ethylsulfanyl (ortho-, para-directing) and nitrile (meta-directing) groups are in opposition. Computational studies could determine the activation energies for substitution at different positions on the benzene (B151609) ring, predicting the most likely products.

Oxidation at Sulfur: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone. Theoretical calculations can model the transition states for these oxidation reactions, for instance with reagents like hydrogen peroxide or m-CPBA.

Metathesis Reactions: Recent studies have shown that nickel-catalyzed metathesis (exchange) between aryl nitriles and aryl thioethers is possible. acs.org Computational modeling of this reaction involving this compound could elucidate the catalytic cycle, including oxidative addition, reductive elimination, and the structures of key intermediates.

These investigations provide a theoretical foundation for understanding and predicting the outcomes of chemical reactions, which is crucial for synthetic planning. acs.org

Advanced Computational Methods

Beyond basic reactivity, advanced computational techniques can predict specialized properties of molecules, such as their optical and electronic characteristics.

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics. bohrium.comdntb.gov.ua The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which arises from the molecule's charge distribution and polarizability. orientjchem.org Computational chemistry can predict NLO properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. orientjchem.org

Molecules with significant NLO properties often possess electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.netnih.gov In this compound, the ethylsulfanyl group acts as an electron donor and the nitrile group as an electron acceptor, linked by the benzene ring. This "push-pull" configuration suggests that the molecule could exhibit NLO properties.

Quantum chemical calculations, often using DFT, can compute the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule. researchgate.netorientjchem.org While specific data for this compound is not present in the surveyed literature, studies on other substituted benzonitriles confirm that such donor-acceptor structures can lead to significant NLO activity. researchgate.netorientjchem.org

Table 2: Predicted NLO Parameters for Analysis

| Parameter | Description | Significance for this compound |

| Dipole Moment (μ) | Measure of molecular polarity. | Expected to be significant due to donor/acceptor groups. |

| Polarizability (α) | Ease of distortion of the electron cloud by an electric field. | The aromatic system should contribute to a notable polarizability. |

| Hyperpolarizability (β) | A measure of the second-order NLO response. | The push-pull nature suggests a potentially large hyperpolarizability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.denih.gov This method provides valuable information about charge distribution, hybridization, and, crucially, the stabilizing interactions from electron delocalization. uni-muenchen.deresearchgate.netnih.gov

NBO analysis quantifies "hyperconjugative" interactions, which are delocalizations of electron density from a filled (donor) Lewis-type orbital (a bond or lone pair) to an empty (acceptor) non-Lewis-type orbital (typically an antibonding orbital). The energy associated with this delocalization, E(2), indicates the strength of the interaction.

For this compound, NBO analysis would likely reveal several key interactions:

Delocalization from the lone pair orbitals of the sulfur atom (n_S) to the antibonding π* orbitals of the adjacent C-C bonds in the benzene ring.

Delocalization from the lone pair of the nitrogen atom (n_N) into the antibonding π* orbital of the C≡N bond.

Interactions between the π-orbitals of the benzene ring and the antibonding π* orbitals of the nitrile group.

These interactions are fundamental to understanding the molecule's electronic structure, stability, and the influence of the substituents on the aromatic system. researchgate.netdergipark.org.tr

Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Predicted E(2) (kcal/mol) | Type of Interaction |

| Lone Pair (n) of Sulfur | π(C-C) of Benzene Ring | Significant | Lone pair delocalization into the ring |

| π (C-C) of Benzene Ring | π(C≡N) of Nitrile Group | Moderate | π-conjugation and electron withdrawal |

| Lone Pair (n) of Nitrogen | σ*(C-C) of Benzene Ring | Low | Minor hyperconjugative effect |

ELF (Electron Localization Function) and LOL (Localized Orbital Locator) Topological Studies

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful quantum chemical tools used to analyze the electronic structure of molecules, providing insights into chemical bonding and electron distribution. niscpr.res.in These topological analyses partition the molecular space into basins of attractors, which correspond to atomic cores, chemical bonds, and lone pairs of electrons. jussieu.frcore.ac.uk

The ELF analysis, in particular, helps in understanding the nature of chemical bonding, including covalent, ionic, and metallic bonds, by measuring the Pauli repulsion's effect on the kinetic energy density. niscpr.res.inaraproceedings.com Regions of high ELF values indicate strong electron localization, characteristic of covalent bonds and lone pairs, while lower ELF values suggest electron delocalization. niscpr.res.in The topological partition of the ELF gradient field results in different types of basins. Core basins surround atomic nuclei (for Z > 2), while valence basins are characterized by their synaptic order, which is the number of core basins they share a boundary with. core.ac.uk Monosynaptic basins indicate non-bonding electrons or lone pairs, whereas disynaptic basins are indicative of a covalent bond between two atoms. niscpr.res.inmdpi.com

The Localized Orbital Locator (LOL) provides a complementary perspective by illustrating the distribution of electron density and highlighting regions where orbitals overlap. araproceedings.com It is particularly useful for interpreting the nature of chemical bonds. niscpr.res.in High LOL magnitudes are associated with strong covalent interactions between shared electrons, while lower values can indicate weaker covalent interactions or non-bonding regions. niscpr.res.inaraproceedings.com

For a molecule like this compound, an ELF and LOL topological analysis would be performed using Density Functional Theory (DFT) calculations. araproceedings.com This analysis would reveal:

Covalent Bonding: High ELF and LOL values between adjacent carbon atoms in the benzene ring, between the carbon and nitrogen of the nitrile group (C≡N), and within the ethylsulfanyl group (C-S, C-C, and C-H bonds).

Lone Pairs: Monosynaptic basins with high localization would be expected on the nitrogen atom of the nitrile group and the sulfur atom of the ethylsulfanyl group, corresponding to their lone pairs of electrons.

Electron Delocalization: The π-system of the benzene ring would be characterized by delocalized valence basins.

By examining the bifurcation points in the ELF analysis, one could also infer the influence of the ethylsulfanyl and nitrile substituents on the aromatic system's electronic structure. jussieu.fr This type of study provides a detailed map of the electron density, which is fundamental to understanding the molecule's reactivity and properties. araproceedings.com

Table 1: Illustrative ELF and LOL Basin Population Analysis (Note: The following data is hypothetical for this compound and serves to illustrate the expected findings from such an analysis. Actual values would require specific quantum chemical calculations.)

| Basin Type | Associated Atoms/Features | Expected ELF Population (e) | Expected LOL Value | Bond Character |

| Core | C, N, S | ~2.0 | - | Core Electrons |

| Disynaptic | C-C (ring) | ~2.8 - 3.2 | ~0.9 | Covalent |

| Disynaptic | C≡N | ~5.5 | >0.9 | Covalent Triple Bond |

| Disynaptic | C-S | ~2.5 | ~0.8 | Covalent |

| Disynaptic | C-H | ~1.9 | >0.9 | Covalent |

| Monosynaptic | N (lone pair) | ~2.0 | - | Non-bonding |

| Monosynaptic | S (lone pairs) | ~2.0 per pair | - | Non-bonding |

Ab Initio Force Field Calculations and Centrifugal Distortion Constants

Ab initio force field calculations are a fundamental computational method for determining the vibrational frequencies and rotational-vibrational coupling of a molecule. researchgate.net These first-principles calculations provide detailed information about the potential energy surface of a molecule, from which spectroscopic constants can be derived with high accuracy. schrodinger.com

For an asymmetric top molecule like this compound, microwave spectroscopy coupled with ab initio calculations would be the primary method to determine its precise rotational constants and centrifugal distortion constants. psu.edu Centrifugal distortion constants account for the fact that a molecule is not a rigid rotor; as it rotates, centrifugal forces cause a slight stretching of the bonds, which alters the moments of inertia. researchgate.net These constants are crucial for accurately predicting the rotational spectrum of a molecule. psu.edu

Theoretical calculations, often using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to predict these constants. nccr-must.ch The calculated values can then guide and support the analysis of experimental high-resolution rotational spectra. csic.es For the closely related molecule, benzonitrile, extensive studies have been performed to determine its rotational and centrifugal distortion constants with high precision. psu.eduarxiv.org These studies involve fitting the measured microwave transition frequencies to a Hamiltonian that includes terms for rotation and centrifugal distortion. psu.edu

A similar approach for this compound would yield its principal rotational constants (A, B, C) and a set of quartic centrifugal distortion constants (e.g., DJ, DJK, DK, d1, d2). The reliability of these theoretically predicted constants is generally high, especially when using methods like CCSD(T) or DFT with appropriate basis sets. researchgate.net The resulting data provides a definitive structural fingerprint of the molecule in the gas phase.

Table 2: Spectroscopic Constants for Benzonitrile (Illustrative for this compound Study) (Note: This table presents experimentally determined and calculated values for benzonitrile as a reference for the type of data obtained in such a study. psu.edu)

| Parameter | Description | Value (MHz) |

| A | Rotational Constant | 5655.5398(12) |

| B | Rotational Constant | 1546.86799(40) |

| C | Rotational Constant | 1215.72758(39) |

| DJ | Centrifugal Distortion Constant | 0.0000456(16) |

| DJK | Centrifugal Distortion Constant | 0.0004997(58) |

| DK | Centrifugal Distortion Constant | 0.000501 (fixed) |

| d1 | Centrifugal Distortion Constant | -0.0000101(11) |

| d2 | Centrifugal Distortion Constant | -0.0000030(4) |

Catalytic Applications and Mechanistic Aspects

Role of 2-(Ethylsulfanyl)benzonitrile in Catalyst Design

The strategic incorporation of the nitrile group into ligand scaffolds is a key area of research for modulating the properties of transition metal catalysts. The unique electronic nature of the nitrile allows it to serve as a weakly coordinating ligand, which is useful for creating catalysts where ligand dissociation is a key step. nih.gov

Nitrile-containing ligands have been evaluated in various transition metal-catalyzed reactions. nih.gov They are often employed as weakly coordinating agents in complexes with low- to middle-valent transition metals, as their substitution by more strongly coordinating ligands provides a convenient route to a wide array of derivatives and catalysts. nih.gov In the context of palladium-catalyzed C-H activation, a nitrile-containing template has been studied computationally to understand its role in directing the functionalization to the meta-position of a toluene (B28343) derivative. pkusz.edu.cn The study revealed that the nitrile directing group coordinates to a silver co-catalyst, positioning the palladium catalyst adjacent to the meta-C-H bond, which is crucial for the observed high regioselectivity. pkusz.edu.cn

In nickel catalysis, the design of bidentate ligands incorporating a benzonitrile (B105546) moiety has been explored. sci-hub.se For instance, an ortho-diphenylphosphine-substituted benzonitrile was synthesized and evaluated in cross-coupling reactions. sci-hub.se Although this specific ligand showed poor performance, the study highlighted the design principle of using a bidentate benzonitrile ligand to promote the formation of a nitrile-bound nickel intermediate. sci-hub.se Nitriles are ubiquitous ligands in coordination chemistry, and their ability to be engaged in various chemical transformations mediated by an adjacent metal center makes them valuable components in catalyst design. nih.gov

The nitrile group exerts a significant electronic influence on a metal center, which can be harnessed to control catalytic activity and selectivity. Nitriles are generally regarded as σ-donor ligands, with a potential secondary contribution from π-back-donation from the metal to the nitrile. nih.gov This π-acceptor character is crucial in many catalytic cycles.

In nickel-catalyzed cross-coupling reactions, the benzonitrile moiety can act as an electron-acceptor. sci-hub.se This electronic pull promotes the desired reductive elimination step over undesired side reactions like β-hydride elimination and helps to stabilize low-valent nickel species, such as Ni(0). sci-hub.se The stabilization of low-valent states is critical for the catalyst's longevity and efficiency.

The coordinating ability of the nitrile group can also dictate reaction selectivity by competing with other potential substrates for coordination to the catalyst's active site. d-nb.info For example, in hydrogenation reactions using ruthenium nanoparticles dispersed in nitrile-functionalized ionic liquids, the nitrile group of the solvent coordinates preferentially to the metal surface. d-nb.info This preferential coordination prevents arene substrates from accessing the catalyst, thereby selectively allowing the hydrogenation of other functional groups while leaving the aromatic rings intact. d-nb.info This demonstrates how the nitrile functionality can be used to tune the selectivity of a catalyst by modulating substrate-catalyst interactions. d-nb.info

Specific Catalytic Transformations Involving Benzonitrile Derivatives

Benzonitrile and its derivatives are not only components of ligands but also act as substrates or additives in a variety of important catalytic reactions.

Nitrile-containing compounds, particularly benzonitrile, have been successfully used as additives to improve the efficiency of cross-coupling reactions. In a nickel-catalyzed arylation reaction, the addition of benzonitrile as an additive provided a modest but reproducible increase in product yield. sci-hub.se This observation led to the hypothesis that nitriles facilitate the cross-coupling process, likely by promoting reductive elimination from the Ni(II) intermediate. sci-hub.se

Benzonitrile derivatives are also key substrates in cross-electrophile coupling reactions. A method utilizing a simple cobalt-based catalyst enables the cross-coupling of various benzonitrile derivatives with aryl halides to form biaryl compounds under mild conditions. acs.org Mechanistic studies suggest the involvement of two different low-valent cobalt species to activate the C(sp²)-CN bond of the benzonitrile and the C-X bond of the aryl halide, respectively. acs.org Furthermore, Suzuki-Miyaura cross-coupling reactions have been effectively carried out using benzonitriles as the electrophilic partner. For instance, 4-chlorobenzonitrile (B146240) has been coupled with various potassium heteroaryltrifluoroborates using a palladium catalyst to produce heterobiaryls in good yields. scispace.com

| Reaction Type | Catalyst System | Role of Benzonitrile Derivative | Key Finding | Reference |

|---|---|---|---|---|

| Decyanation-Arylation | Ni-Catalyst / Benzonitrile Ligand | Ligand Component & Additive | Nitrile promotes reductive elimination and stabilizes Ni(0). | sci-hub.se |

| Cross-Electrophile Coupling | Cobalt-Based System / AlMe3 | Substrate (Electrophile) | Enables biaryl formation by activating the C-CN bond. | acs.org |

| Suzuki-Miyaura Coupling | Pd(OAc)2 / RuPhos | Substrate (Electrophile) | Efficient coupling of 4-halobenzonitriles with heteroaryltrifluoroborates. | scispace.com |

The functionalization of alkenes is a cornerstone of modern organic synthesis, and nitrile-containing molecules can play a role in these transformations. While specific examples involving this compound are not prominent, the principles extend from related systems. For instance, nickel-catalyzed regioselective alkylarylation of unactivated alkenes is enabled by the cooperative ligand effects of nitriles and electron-deficient alkenes. acs.org